molecular formula C17H15F3N8O2S B1398499 N-(6-((4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl)-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide CAS No. 848080-39-7

N-(6-((4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl)-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide

Cat. No. B1398499
M. Wt: 452.4 g/mol
InChI Key: OACRUYJUWSOVQU-UHFFFAOYSA-N
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Description

“N-(6-((4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl)-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide” is a chemical compound that is primarily used for research and development .


Molecular Structure Analysis

The molecular formula of the compound is C34H28F6N16NiO4S2 . The molecular weight is 961.50 .

Scientific Research Applications

The specific chemical compound N-(6-((4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl)-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide represents a unique structural entity with potential applications in various scientific research fields. This exploration aims to uncover the scientific applications of this compound, excluding information related to drug use, dosages, and side effects. The focus is on its role within scientific research, specifically targeting its chemical properties and applications.

Organic Optoelectronics and OLED Materials

One significant area of application for complex organic compounds is in the field of organic optoelectronics, particularly organic light-emitting diodes (OLEDs). Materials like BODIPY-based organic semiconductors have emerged as promising candidates for OLED devices due to their potential as metal-free infrared emitters and their unique structural properties enabling efficient electroluminescence. Research into the development of these materials can provide insights into the broader applicability of similarly complex organic compounds in creating efficient, low-cost, and flexible electronic devices (Squeo & Pasini, 2020).

Cytochrome P450 Inhibitors

Another critical application of complex organic molecules is in the modulation of cytochrome P450 enzymes, which play a vital role in drug metabolism. Selective inhibition of these enzymes can lead to the development of targeted therapies and the prevention of adverse drug interactions. Chemical compounds with specific functional groups can serve as potent and selective inhibitors for different CYP isoforms, highlighting the importance of chemical specificity in therapeutic applications (Khojasteh et al., 2011).

Antioxidant Capacity and Mechanisms

The evaluation of antioxidant capacity is crucial in understanding the protective effects of compounds against oxidative stress-related diseases. Complex organic molecules, including those with elaborate structures, can exhibit significant antioxidant activities through various mechanisms, such as free radical scavenging. Understanding these mechanisms and identifying potent antioxidants are essential steps in developing therapeutic agents against a wide range of diseases (Ilyasov et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available resources. It is advised to handle it with care and use it only for research and development purposes .

properties

IUPAC Name

N-[6-[(4,5-dicyano-1-methylimidazol-2-yl)diazenyl]-1-methyl-3,4-dihydro-2H-quinolin-7-yl]-1,1,1-trifluoromethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N8O2S/c1-27-5-3-4-10-6-11(12(7-14(10)27)26-31(29,30)17(18,19)20)24-25-16-23-13(8-21)15(9-22)28(16)2/h6-7,26H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACRUYJUWSOVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=CC(=C(C=C21)NS(=O)(=O)C(F)(F)F)N=NC3=NC(=C(N3C)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718833
Record name N-{6-[(E)-(4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl]-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl}-1,1,1-trifluoromethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl)-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide

CAS RN

848080-39-7
Record name N-{6-[(E)-(4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl]-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl}-1,1,1-trifluoromethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-((4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl)-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(6-((4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl)-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(6-((4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl)-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide
Reactant of Route 4
N-(6-((4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl)-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide
Reactant of Route 5
N-(6-((4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl)-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(6-((4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl)-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide

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